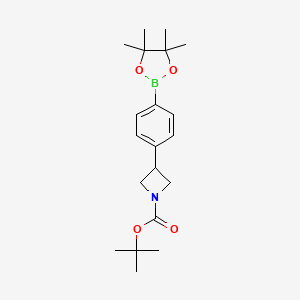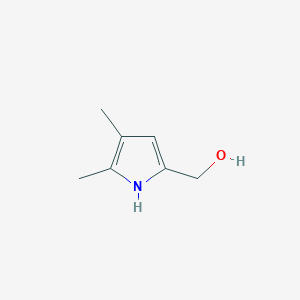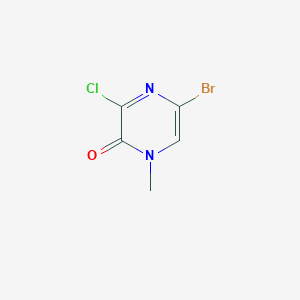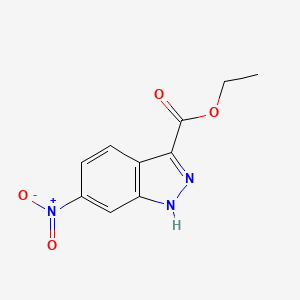![molecular formula C8H10ClNOS B13655228 [(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone is an organic compound with a unique structure that includes a chlorophenyl group, an imino group, and a dimethyl-lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone can be synthesized through a reaction involving dimethyl sulfoxide and a chlorinated aniline derivative. The reaction typically requires a catalyst such as PhI(OAc)2 and is carried out in a solvent like methanol at room temperature. The reaction proceeds with the formation of an intermediate, which is then isolated and purified through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives .
Scientific Research Applications
[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone
- [(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone
- [(2-Methylphenyl)imino]dimethyl-lambda6-sulfanone
Uniqueness
[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C8H10ClNOS |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
(2-chlorophenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10ClNOS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
InChI Key |
BURGALYOPXQQCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=CC=C1Cl)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
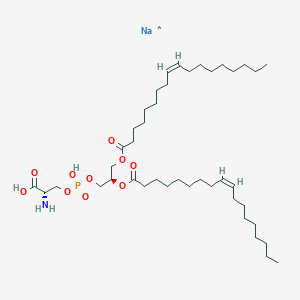
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
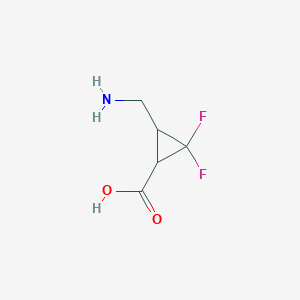
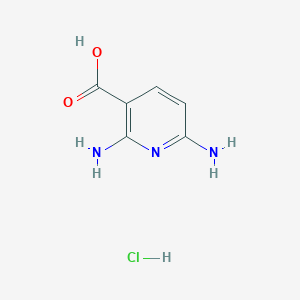
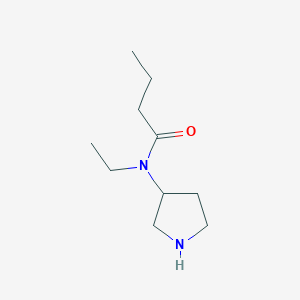
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)

